4-(Difluoromethyl)-2-isopropyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
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Description
This compound is a novel fungicidally active succinate dehydrogenase inhibitor . It carries a difluoromethyl and methyl-bearing pyrazoline, pyrrole, or thiophene ring in the acid component, mimicking similar-substituted pyrazole carboxamides .
Synthesis Analysis
Unique synthesis routes had to be developed for this compound, which rely on the van Leusen pyrrole synthesis and the halogen dance reaction . The synthesis and biological activity against selected Ascomycete pathogens of these difluoromethylated pyrazoline, pyrrole, and thiophene derivatives are reported .Molecular Structure Analysis
The molecular structure of this compound is characterized by a difluoromethyl and methyl-bearing pyrazoline, pyrrole, or thiophene ring in the acid component . This structure is similar to other pyrazole carboxamides .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps . These include the van Leusen pyrrole synthesis and the halogen dance reaction .Mechanism of Action
While the exact mechanism of action of this compound is not specified in the search results, it is known to be a succinate dehydrogenase inhibitor . This suggests that it may inhibit the function of the succinate dehydrogenase enzyme, which plays a key role in the citric acid cycle and the electron transport chain in mitochondria.
Properties
IUPAC Name |
4-(difluoromethyl)-6-oxo-2-propan-2-yl-7H-pyrazolo[3,4-b]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2N3O3/c1-4(2)16-8(11(18)19)7-5(9(12)13)3-6(17)14-10(7)15-16/h3-4,9H,1-2H3,(H,18,19)(H,14,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXKVORJIMJODQK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=C2C(=CC(=O)NC2=N1)C(F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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